![molecular formula C5H2ClFN4 B1412775 5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1417360-98-5](/img/structure/B1412775.png)
5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine
Overview
Description
5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine is a chemical compound with the CAS Number: 1417360-98-5 . It has a molecular weight of 172.55 . The IUPAC name for this compound is 5-chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine .
Molecular Structure Analysis
The InChI code for 5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine is 1S/C5H2ClFN4/c6-5-8-1-3(7)4-10-9-2-11(4)5/h1-2H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 172.55 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Medical Applications: Antiproliferative Activities
The compound 5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine has been studied for its potential in medical applications, particularly in the field of cancer research. It has shown moderate antiproliferative activities against three cancer cell lines, with IC50 values less than 80 μM . This suggests that the compound could be useful in the development of new anticancer therapies.
Mechanism of Action
Target of Action
Similar compounds in the pyrimidine and triazolopyrimidine families have been known to inhibit cyclin-dependent kinases (cdks) , which play a crucial role in cell cycle regulation.
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets (like cdks) and inhibit their activity . This inhibition could lead to changes in cell cycle progression, potentially leading to cell death in cancer cells .
Biochemical Pathways
If it does indeed target cdks, it would affect the cell cycle regulation pathway, leading to halted cell division and potential cell death .
Result of Action
Similar compounds have shown significant inhibitory activity against cancer cell lines . If 5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine acts similarly, it could potentially induce cell cycle arrest and apoptosis in cancer cells .
properties
IUPAC Name |
5-chloro-8-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN4/c6-5-8-1-3(7)4-10-9-2-11(4)5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWNRXNBVVIZLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=CN2C(=N1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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